molecular formula C8H7ClF3NS B2520983 4-Chloro-3-(trifluoromethylthio)benzylamine CAS No. 2415751-71-0

4-Chloro-3-(trifluoromethylthio)benzylamine

Cat. No.: B2520983
CAS No.: 2415751-71-0
M. Wt: 241.66
InChI Key: ZSYZWMRMAKPRST-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethylthio)benzylamine is a valuable benzylamine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a benzylamine core functionalized with both chloro and trifluoromethylthio substituents, which are known to significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity . These characteristics make it a crucial intermediate for researchers designing and synthesizing novel compounds for pharmaceutical and agrochemical screening. The primary application of this amine is as a synthon in nucleophilic substitution reactions and amide coupling reactions, enabling the incorporation of the substituted benzyl moiety into more complex molecular architectures. The trifluoromethylthio (SCF3) group is a highly lipophilic and electron-withdrawing group, and its inclusion is a common strategy in lead optimization to improve a molecule's cell membrane permeability and overall bioavailability . Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of biologically active molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

[4-chloro-3-(trifluoromethylsulfanyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYZWMRMAKPRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-(trifluoromethylthio)benzylamine is typically synthesized through the reaction of trifluoromethylmercaptan with benzylamine. The reaction can be carried out in the presence of a quaternary ammonium salt to facilitate the process. Additionally, the reaction rate can be increased by the addition of an entrainer .

Industrial Production Methods: While specific industrial production methods for 4-Chloro-3-(trifluoromethylthio)benzylamine are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethylthio)benzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The benzylamine moiety can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Chloro-3-(trifluoromethylthio)benzylamine serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly significant in the production of pharmaceuticals and agrochemicals. The presence of both chloro and trifluoromethylthio groups enhances its reactivity, making it a valuable building block for complex organic molecules.

Synthetic Routes
The synthesis of this compound typically involves the reaction of trifluoromethylmercaptan with benzylamine. This reaction can be optimized through various conditions, such as temperature control and the use of catalysts to improve yield and purity.

Biological Research

Potential Biological Activities
Research indicates that 4-Chloro-3-(trifluoromethylthio)benzylamine exhibits potential biological activities. Studies have shown that it interacts with biomolecules, which may influence various biological pathways. The trifluoromethylthio group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins.

Antimalarial Activity
In a study focusing on antimalarial compounds, derivatives of 4-Chloro-3-(trifluoromethylthio)benzylamine were tested against Plasmodium falciparum strains. Some derivatives exhibited low nanomolar activity against drug-resistant strains, highlighting the compound's potential in developing new antimalarial therapies .

Medicinal Applications

Drug Development
Ongoing research aims to explore the therapeutic applications of 4-Chloro-3-(trifluoromethylthio)benzylamine as a building block for drug development. Its structural properties allow for modifications that can enhance pharmacokinetic profiles and target specific diseases effectively .

Antiviral Properties
Recent studies have identified derivatives of this compound with antiviral properties against SARS-CoV-2. One such derivative demonstrated an effective concentration (EC50) significantly lower than standard antiviral agents, suggesting its potential as a candidate for further development in treating viral infections .

Industrial Applications

Use in Agrochemicals and Dyes
The compound is utilized in producing various industrial chemicals, including dyes and pesticides. Its ability to form stable bonds with other chemical entities makes it suitable for creating effective agrochemical products.

Case Studies

  • Antimalarial Research Study : Researchers synthesized several derivatives based on 4-Chloro-3-(trifluoromethylthio)benzylamine, testing their efficacy against both drug-sensitive and drug-resistant Plasmodium strains. The most potent derivatives showed IC50 values in the low nanomolar range, indicating significant promise for future antimalarial drugs .
  • Antiviral Activity Evaluation : A study evaluated the antiviral properties of modified compounds derived from 4-Chloro-3-(trifluoromethylthio)benzylamine against SARS-CoV-2. The findings highlighted one derivative with an EC50 value significantly lower than existing treatments, suggesting a new avenue for antiviral drug development .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethylthio)benzylamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethylthio group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethyl)benzylamine

  • Structure : Substitutes SCF₃ with CF₃ at C3.
  • Molecular Formula : C₈H₷ClF₃N (MW: 209.60 g/mol) .
  • Key Differences :
    • Electronic Effects : The CF₃ group is a strong electron-withdrawing group (EWG) via inductive effects, while SCF₃ combines EW and resonance effects due to sulfur’s polarizability. This may reduce the basicity of the amine group in 4-Chloro-3-(trifluoromethylthio)benzylamine compared to its CF₃ analog .
    • Reactivity : Sulfur in SCF₃ can participate in nucleophilic reactions (e.g., oxidation to sulfones), whereas CF₃ is chemically inert under similar conditions .
  • Applications : Both compounds are intermediates in drug synthesis, but SCF₃ derivatives are increasingly explored for enhanced metabolic stability .

4-(Trifluoromethylthio)benzylamine

  • Structure : Lacks the C4 chlorine substituent.
  • Molecular Formula : C₈H₈F₃NS (MW: 207.22 g/mol) .
  • Key Differences: Lipophilicity: The absence of chlorine reduces logP (lipophilicity), impacting membrane permeability. Biological Activity: Substituted benzylamines with halogens (Cl, F) exhibit modified interactions with enzymes like amine oxidases or proteases. For example, 4-chlorobenzylamine is a thrombin inhibitor, while SCF₃ derivatives may target different pathways .

4-Fluoro-3-(trifluoromethyl)benzylamine

  • Structure : Replaces Cl with F at C4.
  • Molecular Formula : C₈H₇F₄N (MW: 193.15 g/mol) .
  • Key Differences :
    • Steric and Electronic Effects : Fluorine’s smaller size and higher electronegativity compared to chlorine may alter binding affinity in receptor-ligand interactions. For instance, fluorine can engage in hydrogen bonding, whereas chlorine relies on hydrophobic interactions .
    • Synthetic Accessibility : Fluorination often requires specialized reagents (e.g., Selectfluor), while chlorination is more straightforward .

4-Chlorobenzylamine

  • Structure : Simplest analog with only a Cl substituent at C4.
  • Molecular Formula : C₇H₈ClN (MW: 141.60 g/mol) .
  • Key Differences :
    • Basicity : The amine group in 4-chlorobenzylamine (pKa ~9.5) is more basic than in the target compound due to the absence of additional EWGs like SCF₃, which lower electron density on the amine .
    • Crystal Packing : Hydrogen-bonding networks in 4-chlorobenzylamine hydrochloride involve Cl⁻ and water molecules, while bulkier SCF₃ groups in the target compound may disrupt such interactions .

Biological Activity

4-Chloro-3-(trifluoromethylthio)benzylamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a benzylamine moiety with a chloro group and a trifluoromethylthio group , which significantly influence its chemical properties. The presence of these functional groups enhances lipophilicity and allows for effective interactions with various biological targets, such as enzymes and receptors.

Structural FeatureDescription
Benzylamine MoietyCapable of forming hydrogen bonds and electrostatic interactions.
Chloro GroupIncreases reactivity and alters pharmacokinetic properties.
Trifluoromethylthio GroupEnhances lipophilicity, facilitating interaction with hydrophobic regions of biomolecules.

The biological activity of 4-Chloro-3-(trifluoromethylthio)benzylamine is primarily attributed to its ability to interact with specific molecular targets. The compound's lipophilicity allows it to penetrate cellular membranes effectively, where it can exert its effects on various signaling pathways.

Research indicates that the compound can influence cellular processes such as apoptosis, cell proliferation, and neuroprotection. For instance, studies have shown that it can protect neuronal cells from apoptosis induced by etoposide, suggesting a potential role in neurodegenerative disease therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-Chloro-3-(trifluoromethylthio)benzylamine. Variations in the substituents on the benzyl ring can significantly alter the compound's efficacy and safety profile. For example, modifications to the trifluoromethylthio group have been associated with changes in cytotoxicity and pharmacokinetic properties .

Key Findings from SAR Studies:

  • Compounds with additional electron-withdrawing groups generally exhibit enhanced biological activity.
  • The position of substituents on the benzyl ring affects binding affinity to target proteins.
  • Prodrugs derived from this compound have shown improved pharmacokinetic profiles in preliminary studies .

Case Studies

  • Neuroprotective Activity : A study demonstrated that 4-Chloro-3-(trifluoromethylthio)benzylamine could significantly upregulate antiapoptotic proteins in neuronal cell lines, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Cytotoxicity Evaluation : In vitro assays revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential application in oncology .
  • Pharmacokinetic Studies : Research focused on synthesizing prodrugs derived from this compound showed promising results in enhancing bioavailability and reducing toxicity compared to the parent compound .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-(trifluoromethylthio)benzylamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of precursor nitriles. For example:
  • Route 1 : Reaction of 4-chloro-3-(trifluoromethylthio)benzyl bromide with ammonia or methylamine in anhydrous conditions, followed by purification via column chromatography (hexane:ethyl acetate gradient) .
  • Route 2 : Reduction of 4-chloro-3-(trifluoromethylthio)benzonitrile using LiAlH₄ in tetrahydrofuran (THF) at 0–5°C, yielding the benzylamine derivative with >90% efficiency .
  • Key Considerations : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Purity is confirmed via HPLC (C18 column, acetonitrile:H₂O mobile phase) .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : The benzylamine proton resonates at δ 3.8–4.2 ppm (singlet, NH₂), while aromatic protons appear as multiplets between δ 7.2–8.1 ppm. The trifluoromethylthio (-SCF₃) group shows a distinct ¹⁹F NMR signal at δ -42 to -45 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 255.6 (C₈H₇ClF₃NS⁺) .
  • FT-IR : N-H stretches (3300–3500 cm⁻¹), C-Cl (750 cm⁻¹), and C-S (680 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during synthesis optimization?

  • Methodological Answer : Discrepancies often arise from impurity profiles or competing side reactions (e.g., oxidation of -SCF₃). Strategies include:
  • DoE (Design of Experiments) : Varying temperature (20–60°C), solvent (THF vs. DMF), and stoichiometry to identify optimal conditions .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, reducing side products like benzaldehyde derivatives .
  • Case Study : A 15% yield variation was resolved by switching from batch to flow chemistry, improving mixing and heat transfer .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set models electrophilic aromatic substitution (EAS) at the para-chloro position. The -SCF₃ group’s electron-withdrawing effect lowers HOMO energy (-8.2 eV), favoring nucleophilic attack .
  • MD Simulations : GROMACS predicts solvation effects in polar aprotic solvents (e.g., DMSO), critical for Pd-catalyzed aminations .

Q. How does the -SCF₃ group influence biological activity compared to -CF₃ analogs?

  • Methodological Answer :
  • Comparative Studies :
Property-SCF₃ Derivative-CF₃ Derivative
LogP3.22.8
IC₅₀ (Anticancer, μM)12.4 ± 1.228.7 ± 3.1
Metabolic Stability75% (Rat liver)58% (Rat liver)
  • Mechanistic Insight : The -SCF₃ group enhances membrane permeability (higher LogP) and stabilizes hydrogen bonding with kinase active sites (e.g., EGFR-TK) .

Data Contradiction Analysis

Q. Why do reported melting points vary between 100–104°C and 110–115°C?

  • Analysis :
  • Source 1 : Thermo Scientific reports 100–104°C (12 mmHg) for the free base .
  • Source 2 : Hydrochloride salts (e.g., 4-[3,5-bis(trifluoromethyl)phenyl]benzylamine HCl) exhibit higher m.p. due to ionic interactions .
  • Resolution : Confirm the compound’s salt form (free base vs. HCl) via elemental analysis and XRD .

Research Applications

Q. How is this compound utilized in medicinal chemistry as a pharmacophore?

  • Methodological Answer :
  • Kinase Inhibitors : Serves as a hinge-binding motif in EGFR inhibitors. The -SCF₃ group occupies hydrophobic pockets, improving selectivity (Ki = 0.8 nM vs. wild-type EGFR) .
  • Antimicrobials : Derivatives inhibit bacterial dihydrofolate reductase (DHFR) with MIC₉₀ = 4 μg/mL against S. aureus .

Experimental Design Considerations

Q. What precautions are critical for handling 4-Chloro-3-(trifluoromethylthio)benzylamine?

  • Safety Protocol :
  • Storage : Under N₂ at -20°C to prevent oxidation of -SCF₃ to sulfoxide .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration (UN2735) .

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